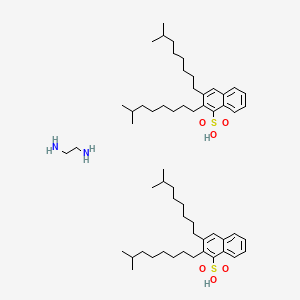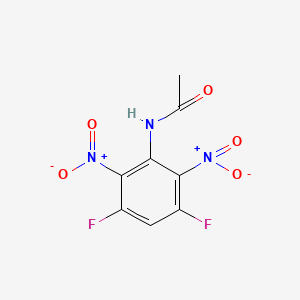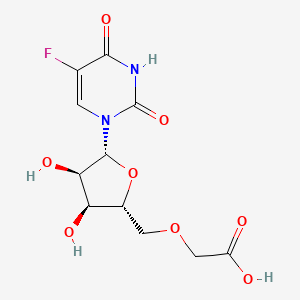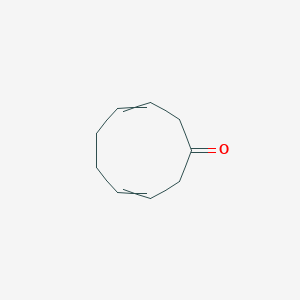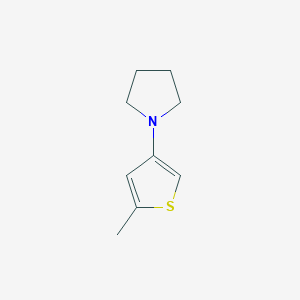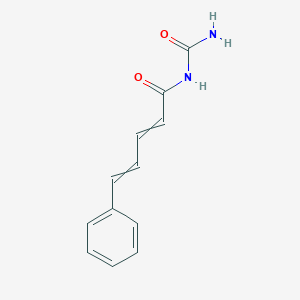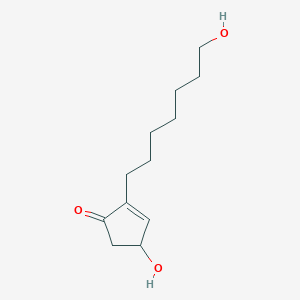
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes a hydroxyheptyl side chain and a hydroxyl group attached to the cyclopentenone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the conjugate addition of a nitrile to 2-(7-hydroxyheptyl)cyclopent-2-enone, followed by subsequent elaboration via aldehydes . This method provides a direct route to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one has a wide range of scientific research applications:
Biology: The compound is used in studies related to cellular signaling and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial in various biological processes . The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as:
Cyclopentenone: Contains a similar five-membered ring but lacks the hydroxyheptyl side chain.
4-Hydroxy-2-cyclopentenone: Similar structure but without the extended side chain.
Cyclohexenone: A six-membered ring analog with different chemical properties.
The uniqueness of this compound lies in its specific side chain and hydroxyl group arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64831-06-7 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2 |
Clé InChI |
IUWYHMZSXNYIPM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=C(C1=O)CCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


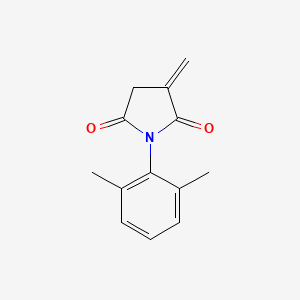
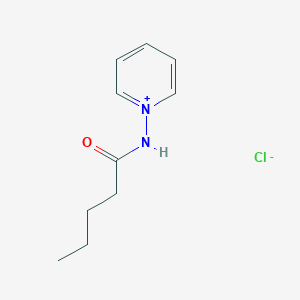
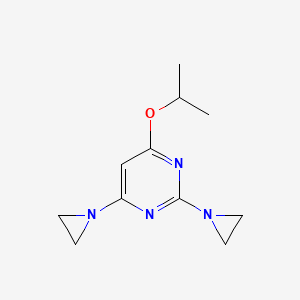
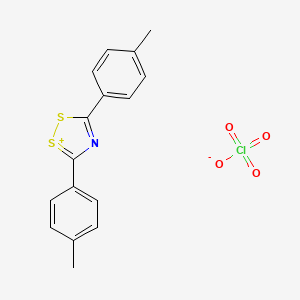
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
